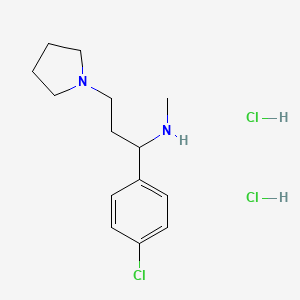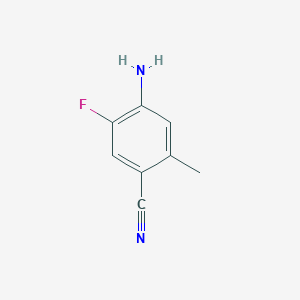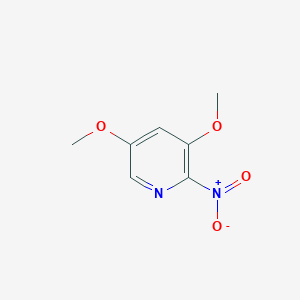
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
概要
説明
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to a propanamine backbone. This compound is often studied for its potential pharmacological properties and its role in various chemical reactions.
準備方法
The synthesis of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate imine.
Reduction: The imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Alkylation: The amine is further reacted with pyrrolidine in the presence of a base, such as potassium carbonate, to form the final product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and automated processes.
化学反応の分析
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates.
科学的研究の応用
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems, leading to modulation of their activity.
Pathways: It can influence various signaling pathways, such as neurotransmitter pathways or metabolic pathways, resulting in specific biological effects.
類似化合物との比較
1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine and 1-(4-Chlorophenyl)-N-methyl-4-(pyrrolidin-1-yl)butan-1-amine share structural similarities.
Uniqueness: The presence of the specific propanamine backbone and the arrangement of functional groups confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12;;/h4-7,14,16H,2-3,8-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRKAFOUCWSGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)







![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)





